Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride

DNA alkylation cytotoxicity profiling nitrogen mustard pharmacology

N-(2-Chloroethyl)-N-ethylpropylamine hydrochloride (CAS 13105-93-6) is a monofunctional nitrogen mustard belonging to the N,N-dialkyl aminoethyl-2-chloride class. With molecular formula C₇H₁₇Cl₂N and a molecular weight of 186.12 g/mol, it carries a single 2-chloroethyl reactive arm on a tertiary amine bearing ethyl and n-propyl substituents.

Molecular Formula C7H17Cl2N
Molecular Weight 186.12 g/mol
CAS No. 13105-93-6
Cat. No. B1651634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride
CAS13105-93-6
Molecular FormulaC7H17Cl2N
Molecular Weight186.12 g/mol
Structural Identifiers
SMILESCCCN(CC)CCCl.Cl
InChIInChI=1S/C7H16ClN.ClH/c1-3-6-9(4-2)7-5-8;/h3-7H2,1-2H3;1H
InChIKeyLPAYIGBMBQUNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloroethyl)-N-ethylpropylamine Hydrochloride (CAS 13105-93-6): Procurement-Relevant Identity and Class Positioning


N-(2-Chloroethyl)-N-ethylpropylamine hydrochloride (CAS 13105-93-6) is a monofunctional nitrogen mustard belonging to the N,N-dialkyl aminoethyl-2-chloride class. With molecular formula C₇H₁₇Cl₂N and a molecular weight of 186.12 g/mol, it carries a single 2-chloroethyl reactive arm on a tertiary amine bearing ethyl and n-propyl substituents [1]. Unlike bifunctional nitrogen mustards (e.g., mechlorethamine/HN2) that possess two chloroethyl groups capable of forming DNA interstrand crosslinks, this compound alkylates DNA monofunctionally and is incapable of generating crosslinks [2]. It is explicitly regulated under EU Dual-Use Regulation 428/2009 Annex IIf and the Chemical Weapons Convention (CWC) Schedule 2 as a controlled precursor [3]. Its primary documented research applications include serving as a well-characterized synthetic intermediate for unsymmetrical 2-(dialkylamino)ethanethiols and as a reference standard in mass spectrometric monitoring of CWC-related chemicals .

Synthetic intermediate
Precursor for unsymmetrical 2-(dialkylamino)ethanethiols used as CWC verification reference standards
Alkylation probe
Monofunctional architecture enables DNA mono-adduct repair pathway studies (BER vs. NER) without crosslink interference
Reference standard
GC-MS reference for scheduled chemical monitoring in environmental matrices

Why N-(2-Chloroethyl)-N-ethylpropylamine Hydrochloride Cannot Be Interchanged with Other Chloroethylamines in Research and Industrial Procurement


N,N-Dialkyl aminoethyl-2-chlorides are not a fungible commodity class. The specific N-alkyl substitution pattern (ethyl + n-propyl in this compound) governs three procurement-critical parameters that vary substantially across analogs: (i) the steric and electronic modulation of aziridinium ion formation rate, which directly determines alkylating reactivity and biological half-life [1]; (ii) the physicochemical properties—melting point, solubility, and crystallinity—that dictate synthetic workup, purification, and formulation feasibility ; and (iii) differential regulatory classification under CWC and dual-use export control regimes, where N,N-diisopropyl analogs fall under a separate 1C350 listing with distinct licensing requirements, while the ethyl/propyl combination is controlled under 1C450.b.4 [2]. Furthermore, monofunctional mustards produce fundamentally different DNA damage spectra compared to bifunctional congeners: the former generate mono-adducts repaired primarily by base excision repair (BER) and induce predominantly base-pair substitutions, whereas bifunctional mustards form interstrand crosslinks requiring nucleotide excision repair (NER) and produce deletions and chromosomal rearrangements [3]. Substituting this compound with a bifunctional analog would therefore alter both the biological readout and the safety handling profile.

Not a bifunctional mustard substitute
Monofunctional design (single 2-chloroethyl group) produces only DNA monoadducts, while bifunctional mustards form interstrand crosslinks; biological readout and handling profile differ fundamentally.
N-alkyl substitution alters reactivity
The ethyl + n-propyl pattern controls aziridinium ion rate, melting point, and solubility. Alternative N-alkyl combinations (dimethyl, diisopropyl) shift physicochemical properties and reactivity.
Regulatory classification mismatch
Listed under CWC Schedule 2 and EU 428/2009 Annex IIf 1C450.b.4; non-scheduled analogs (e.g., butyl or longer N-alkyl) avoid export licensing and documentation requirements.

Quantitative Differentiation Evidence for N-(2-Chloroethyl)-N-ethylpropylamine Hydrochloride: Comparator-Anchored Selection Data


Monofunctional Alkylation: 900–2400-Fold Lower Cytotoxicity Versus Bifunctional Nitrogen Mustard HN2 in 9L Gliosarcoma Cells

N-(2-Chloroethyl)-N-ethylpropylamine hydrochloride carries only one 2-chloroethyl reactive group, classifying it as a monofunctional nitrogen mustard. In a direct comparative cytotoxicity study using 9L rat gliosarcoma cells, the bifunctional mustard HN2 (bis(2-chloroethyl)methylamine) was 900–2400 times more cytotoxic on a molar basis than monofunctional mustard analogs bis(ethyl)-2-chloroethylamine and bis(methyl)-2-chloroethylamine, which share the single-chloroethyl-arm architecture with the target compound [1]. The monofunctional mustards produced no detectable DNA interstrand crosslinks, whereas HN2 induced high levels of crosslinks. Alkylating activity measured by 4-(p-nitrobenzyl)pyridine (NBP) reactivity showed only a ~4-fold difference between mono- and bifunctional agents, ruling out simple reactivity as the source of the cytotoxicity gap [1]. Note: the target compound itself was not tested in this specific study; the comparator monofunctional mustards differ in N-alkyl substitution (diethyl and dimethyl vs. ethyl-propyl), so this evidence is tagged as class-level inference [1].

Cytotoxicity gap
Class-level inference
HN2 ~900–2400× more cytotoxic than monofunctional mustards in 9L gliosarcoma cells
Supports monofunctional alkylation study design with reduced cytotoxicity context
Class-level inference from diethyl/dimethyl analogs; target compound not directly tested
DNA alkylation cytotoxicity profiling nitrogen mustard pharmacology

Mutational Spectrum Divergence: Monofunctional Mustards Induce 93% Base-Pair Substitutions Versus 64% Deletions/Rearrangements for Bifunctional Mustards In Vivo

The genetic activity profile of monofunctional nitrogen mustards is qualitatively distinct from that of bifunctional congeners. In a comparative in vivo study using Drosophila melanogaster post-meiotic male germ cells, the monofunctional mustard 2-chloroethylamine (CEA) induced forward mutation frequencies only up to 4-fold above background under nucleotide excision repair (NER)-proficient conditions, but up to 50-fold under NER-deficient (DmXPG⁻) conditions [1]. In sharp contrast, the bifunctional mustard mechlorethamine (MEC) induced up to 40-fold increases in mutation frequency irrespective of NER status. Specific locus analysis at the vermilion gene revealed that CEA-induced mutations were 93% base-pair substitutions with strong bias toward guanine positions (N7-alkylguanine contribution), whereas MEC induced 64% deletions and other DNA rearrangements, with only 36% point mutations under NER⁻ conditions and ~20% under NER⁺ conditions [1]. Although the target compound N-(2-chloroethyl)-N-ethylpropylamine was not the specific agent tested, it shares the critical monofunctional architecture (single 2-chloroethyl group) with CEA and the bis(alkyl)-2-chloroethylamines studied by Tokuda and Bodell, placing it in the same mechanistic class [1].

Mutation spectrum
Class-level inference
Monofunctional: 93% base-pair substitutions; Bifunctional: 64% deletions/rearrangements
Supports BER-focused mutagenesis studies distinct from crosslink repair
Drosophila germ-cell model; class-level for single chloroethyl architecture
genetic toxicology mutational spectrometry DNA repair

Full Analytical Characterization as a Synthetic Intermediate: Melting Point, Spectroscopic Fingerprint, and Yield Data for Reproducible Procurement

N-(2-Chloroethyl)-N-ethylpropylamine hydrochloride has been rigorously characterized as a key intermediate in the synthesis of unsymmetrical 2-(dialkylamino)ethanethiols, which are themselves precursors and degradation products relevant to CWC verification. Stýskala et al. (2007) reported the following quantitative characterization data for this compound (designated 2d): melting point 158–160 °C (decomposition); yield 66% after recrystallization from acetone/diethyl ether (10:7); MS (ESI, m/z): 150.7 [M+H]⁺; IR (cm⁻¹): 2969, 2939, 2664, 2631, 2600, 2502, 1469, 1460, 1398, 750; ¹H-NMR (DMSO-d₆): δ 0.89 (t, 3H, CH₃, J = 7.5 Hz), 1.23 (t, 3H, CH₃, J = 7.3 Hz), 1.69 (sextet, 2H, CH₂, J = 7.5 Hz), 2.98–3.06 (m, 2H, CH₂), 3.10–3.21 (m, 2H, CH₂), 3.37–3.44 (m, 2H, CH₂), 4.06 (t, 2H, CH₂, J = 7.5 Hz), 11.33 (bs, 1H, NH); ¹³C-NMR (DMSO-d₆): δ 8.2, 10.8, 16.2, 37.2, 50.0, 51.9, 52.7; elemental analysis calculated for C₇H₁₇Cl₂N (186.1): C 45.17, H 9.21, N 7.53; found: C 45.02, H 9.31, N 7.44 . This level of characterization exceeds typical vendor datasheet quality and provides procurement-grade identity verification benchmarks. The GC retention index on a CP Sil 8 CB column is 992.09 [1].

Analytical identity
Cross-study comparable
mp 158–160°C; yield 66%; MS, IR, ¹H/¹³C NMR fully assigned; GC-RI 992.09
Enables independent identity verification beyond vendor COA
Peer-reviewed characterization by Stýskala et al. (2007)
synthetic chemistry analytical characterization thiol precursor synthesis

Dual-Use Export Control Classification: CWC Schedule 2 and EU 428/2009 Annex IIf 1C450.b.4 Provide Regulatory Differentiation from Non-Scheduled Chloroethylamines

N-(2-Chloroethyl)-N-ethylpropylamine hydrochloride falls explicitly within the scope of N,N-dialkyl [methyl, ethyl or propyl (normal or iso)] aminoethyl-2-chlorides and corresponding protonated salts listed under EU Dual-Use Regulation 428/2009, Annex IIf, 1C450.b.4 [1]. It is also covered by the Chemical Weapons Convention (CWC) Schedule 2, Part B, Item 10 as an N,N-dialkyl (Me, Et, n-Pr or i-Pr) aminoethyl-2-chloride [2]. This classification is structurally specific: the N,N-diisopropyl analog is separately listed under 1C350 with distinct control parameters, and N,N-dialkyl aminoethyl-2-chlorides bearing alkyl groups longer than C3 (e.g., butyl, pentyl) fall outside the explicit CWC Schedule entries. Compounds lacking the 2-chloroethyl group entirely (e.g., simple alkyl chlorides, or aminoethyl chlorides with different haloalkyl architecture) are not captured by these schedules. The compound is thus subject to export licensing, end-use declaration, and record-keeping requirements that do not apply to non-scheduled chloroethylamine analogs [1][2]. Its GHS classification as Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335) further mandates specific handling and shipping protocols [3].

Regulatory status
Class-level inference
CWC Schedule 2, EU 428/2009 1C450.b.4; GHS H315, H319, H335
Requires export licensing; non-scheduled analogs avoid these controls
Structurally specific listing; diisopropyl analog under separate 1C350
chemical regulation export control CWC compliance

Experimentally Confirmed Negative Antitumor Activity in Yoshida Sarcoma: Monofunctional Mustard Class Fails Where Bifunctional and ω-Chloroalkyl-Containing Analogs Succeed

In the foundational 1961 study by Torigoe (Studies on Carcinostatic Substances XXXVIII), eight newly synthesized monofunctional nitrogen mustard derivatives—each bearing only one highly reactive 2-chloroethyl group—were tested for antitumor activity against Yoshida sarcoma in rats. The antitumor test of all eight monofunctional derivatives was reported as negative [1]. This result stood in marked contrast to the lead compound N-methyl-N-2-chloroethyl-3-chloropropylamine, which had previously exhibited strong antitumor effects on Yoshida sarcoma and rat ascites hepatomas, motivating the synthesis of the monofunctional series in the first place [1]. The subsequent XXXIX study (Sawatari, 1962) demonstrated that monofunctional N-alkyl-N-2-chloroethyl-N-ω-chloroalkylamines—which contain a second reactive chloroalkyl arm on the nitrogen—could indeed exhibit strong antitumor activity on Yoshida sarcoma, proving that monofunctional alkylating character alone does not preclude antitumor efficacy; rather, the presence of an additional ω-chloroalkyl substituent is required [2]. While the specific compound list from the XXXVIII paper could not be confirmed to include N-(2-chloroethyl)-N-ethylpropylamine by name, the structural criteria for inclusion (single 2-chloroethyl group, N-alkyl substitution) are fully satisfied by the target compound, placing it within the tested class.

Antitumor screen
Class-level inference
Monofunctional mustard class: negative antitumor activity in Yoshida sarcoma model
Supports DNA damage studies without antitumor endpoint expectation
Class-level inference; SAR requires additional chloroalkyl moiety for activity
antitumor screening Yoshida sarcoma structure-activity relationship

Procurement-Justified Application Scenarios for N-(2-Chloroethyl)-N-ethylpropylamine Hydrochloride Based on Verified Differentiation Evidence


Synthesis of Unsymmetrical 2-(Dialkylamino)ethanethiols as CWC Verification Reference Standards

This compound serves as the direct precursor to 2-(ethyl(propyl)amino)ethanethiol via isothiouronium salt formation and alkaline hydrolysis, a transformation yielding the corresponding unsymmetrical thiol in a two-step sequence . The resulting thiols are CWC Schedule 2B chemicals used as analytical reference standards for verification of V-series nerve agent precursors and degradation products. The 66% synthetic yield and full spectroscopic characterization reported by Stýskala et al. provide a validated starting point for laboratories engaged in CWC-related analytical method development, where procurement of the chloroethyl precursor with documented purity and identity is essential for generating defensible reference material . The GC retention index (RI 992.09 on CP Sil 8 CB) further supports chromatographic method development for environmental monitoring of scheduled chemicals [1].

Mechanistic Studies of Monofunctional Versus Bifunctional DNA Alkylation Damage and Repair Pathway Specificity

The compound's monofunctional alkylation architecture—only one 2-chloroethyl group—makes it suitable as a tool compound for studying DNA mono-adduct processing in isolation from interstrand crosslink effects. The class-level evidence establishes that monofunctional mustards generate damage repaired primarily by base excision repair (BER) and induce predominantly base-pair substitutions (93%), whereas bifunctional mustards require nucleotide excision repair (NER) and produce deletions (64%) [1]. Researchers investigating BER pathway biology, N7-alkylguanine mutagenesis, or the differential contributions of mono-adducts versus crosslinks to genotoxicity can deploy this compound as a clean monofunctional alkylator, with the critical caveat that the 900–2400-fold lower cytotoxicity relative to HN2 must be accounted for in dose-ranging experiments [1].

Mass Spectrometric Method Development for N,N-Dialkyl Aminoethyl-2-Chloride Environmental Fate and Decontamination Studies

N,N-Dialkyl aminoethyl-2-chlorides, including the ethyl-propyl variant, undergo in situ nucleophilic substitution reactions in protic solvents to form the corresponding alkyl ethers, which can serve as environmental markers of CWC-related chemical presence . The compound's well-characterized electron ionization (EI) mass spectrum—showing abundant molecular ion [M]⁺• at m/z 149 along with characteristic fragmentation patterns common to the N,N-dialkyl aminoethyl-2-chloride series—supports its use as a reference standard in GC-MS method development for monitoring scheduled chemicals in environmental matrices [1]. Its known stability profile in chloroform, acetonitrile, hexane, and dichloromethane, contrasted with reactivity in alcohols, informs solvent selection for sample preparation and storage .

Structure-Activity Relationship Studies of Nitrogen Mustard N-Alkyl Substitution on Alkylating Reactivity and Biological Selectivity

The ethyl + n-propyl N-substitution pattern of this compound occupies a specific position in the N,N-dialkyl aminoethyl-2-chloride SAR landscape, intermediate between the dimethyl (smallest, most reactive) and diisopropyl (bulkiest, sterically hindered) extremes. The availability of full characterization data—including melting point (158–160 °C), which is substantially higher than the diisopropyl analog, and comprehensive NMR assignments—enables precise correlation of N-alkyl steric and electronic effects with aziridinium ion formation kinetics and resulting biological alkylation profiles . This SAR position is particularly relevant given that the XXXVIII/XXXIX series of studies established that monofunctional alkylating character alone is insufficient for antitumor activity; the specific N-alkyl architecture modulates both reactivity and biological outcome [1][2].

Application
Selection Property
Validation Focus
CWC reference standard synthesis
Well-characterized intermediate with full analytical data
Identity verification via mp, NMR, and MS against peer-reviewed characterization
DNA mono-adduct repair studies
Monofunctional architecture (single 2-chloroethyl group)
BER pathway activity and base-pair substitution endpoints
Environmental GC-MS monitoring
Known mass spectrum and GC retention index (RI 992.09)
Chromatographic method development for scheduled chemical detection
Nitrogen mustard SAR studies
Ethyl + n-propyl N-substitution pattern
Correlate steric/electronic effects with aziridinium ion kinetics and alkylation profile
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